Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate
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Description
Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate, also known as MPB, is a chemical compound that has been widely used in scientific research. MPB is a potent inhibitor of the enzyme protein kinase C theta (PKCθ), which plays a crucial role in T-cell activation and proliferation.
Scientific Research Applications
Electropolymerization and Electrochromic Properties
Research by Aydın and Kaya (2013) explored the synthesis of novel copolymers containing carbazole derivatives and their electrochromic properties. The study involved synthesizing compounds through Ullmann and Suzuki coupling reactions and further polymerizing them with thiophene and pyrrole to form copolymers. These copolymers exhibited significant electrochromic properties when coated onto an indium tin oxide surface, suggesting potential applications in smart windows and display technologies A. Aydın, I. Kaya, 2013.
Supramolecular Liquid Crystals
Naoum, Fahmi, and Almllal (2010) investigated the formation of supramolecular liquid crystal phases through hydrogen-bonding interactions between non-mesomorphic compounds. The study focused on the effects of lateral substitution on the stability and extent of these liquid crystal phases, indicating potential applications in advanced display technologies and optical devices M. Naoum, A. A. Fahmi, Wedad A. Almllal, 2010.
Synthesis and Photophysical Properties
Yoon and colleagues (2019) synthesized S, N, and Se-modified methyl salicylate derivatives to examine their photophysical properties. These derivatives, including compounds similar to Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate, showed distinct absorption and emission features, highlighting their potential in photophysical applications and material science Miyeon Yoon, Minsub Kim, Min Hyung Kim, Jun-Gill Kang, Y. Sohn, I. Kim, 2019.
Nucleophilic Substitution Reactions
Koh, Han, and Lee (1999) studied the nucleophilic substitution reactions of thiophenyl 4-nitrobenzoates with pyridines, which may include reactions relevant to this compound. Their research provides insights into the reaction mechanisms and kinetics, which are crucial for developing synthetic methodologies in organic chemistry H. Koh, K. Han, Ikchoon Lee, 1999.
properties
IUPAC Name |
methyl 4-[[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-23-18(22)15-4-2-14(3-5-15)17(21)19-16-6-8-20(11-16)10-13-7-9-24-12-13/h2-5,7,9,12,16H,6,8,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAJPRNBFMSLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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